molecular formula C18H20N2O5S B12136920 methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12136920
M. Wt: 376.4 g/mol
InChI Key: QRCVBVJQOVSKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core. This scaffold is characterized by fused thiazole and pyrimidine rings, with substituents at positions 2, 5, 6, and 5. The 2,4-dimethoxyphenyl group at position 5 contributes to its electronic and steric properties, while the methyl ester at position 6 enhances solubility and reactivity. The compound has been synthesized via cyclocondensation reactions involving thiourea derivatives and β-keto esters, with structural confirmation through NMR, IR, and X-ray crystallography .

Properties

Molecular Formula

C18H20N2O5S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H20N2O5S/c1-9-14(17(22)25-5)15(20-16(21)10(2)26-18(20)19-9)12-7-6-11(23-3)8-13(12)24-4/h6-8,10,15H,1-5H3

InChI Key

QRCVBVJQOVSKST-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and terminal alkynes . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolo[3,2-a]pyrimidine core, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents such as bromoethane in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer properties of thiazolopyrimidine derivatives, including methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate. These compounds have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A notable study synthesized several thiazolopyrimidine derivatives and tested their efficacy against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant inhibition of cell proliferation with IC50 values ranging from 9.8 to 35.9 µM against the HT-29 colorectal adenocarcinoma cell line, outperforming the standard chemotherapeutic agent doxorubicin .

CompoundCell LineIC50 (µM)Comparison
6aHT-299.8Superior to doxorubicin
6bDU14528.50Comparable to reference inhibitors
6cMCF-735.9Effective against breast cancer

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis and is implicated in various skin disorders including hyperpigmentation. Compounds that inhibit this enzyme are valuable in cosmetic and therapeutic applications.

Case Study: Tyrosinase Inhibition Mechanism

In a recent investigation into thiazolopyrimidine derivatives as tyrosinase inhibitors, this compound was identified as a potent inhibitor with an IC50 value of 28.50 µM. The compound's mechanism of action was elucidated through kinetic studies revealing a noncompetitive inhibition mode. Molecular docking studies highlighted critical interactions between the compound and the enzyme's active site residues .

Table: Tyrosinase Inhibition Data

CompoundIC50 (µM)Mode of InhibitionKey Interactions
6a28.50NoncompetitiveHydrogen bonding with Lys180
Kojic Acid43.50CompetitiveStandard reference

Mechanism of Action

The mechanism of action of methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a]pyrimidine core can bind to various enzymes and receptors, modulating their activity. This binding can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Positions

Compound Name Position 5 Substituent Position 2 Substituent Position 6 Substituent ClogP Melting Point (°C) Biological Activity
Target Compound (Methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-...) 2,4-Dimethoxyphenyl Methyl Methyl ester ~3.5* Not reported Under investigation
Ethyl 7-methyl-5-phenyl-3-oxo-2-(phenylhydrazono)-... (4a) Phenyl Phenylhydrazono Ethyl ester 4.95 130–131 Anticancer (preliminary)
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... 4-Bromophenyl H Ethyl ester 4.2 142–144 π-Halogen interactions (X-ray)
Ethyl 5-(3-fluorophenyl)-2-[(4-fluorophenyl)methylidene]-7-methyl-... 3-Fluorophenyl 4-Fluorobenzylidene Ethyl ester ~4.1* Not reported Antifungal (hypothesized)
Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-... (Mannich base derivatives) 2-Chlorophenyl Morpholinomethyl Ethyl ester 3.8 136–137 Antimicrobial (confirmed)

*Estimated using analogous substituent contributions.

Key Observations:

Position 5 Substituents :

  • Electron-donating groups (e.g., 2,4-dimethoxyphenyl in the target compound) enhance π-π stacking interactions but reduce electrophilicity compared to halogenated derivatives (e.g., 4-bromophenyl in ).
  • Halogenated derivatives exhibit stronger intermolecular interactions (e.g., C–X···π in , C–H···F in ), influencing crystal packing and solubility .

Position 2 Substituents: Methyl groups (target compound) confer steric stability, whereas benzylidene or hydrazono groups (e.g., ) introduce planarity, enhancing UV absorption and photochemical reactivity .

Biological Activity: Chlorophenyl derivatives (e.g., ) show pronounced antimicrobial activity due to enhanced membrane permeability, while methoxyphenyl analogs (target compound) may prioritize CNS applications due to improved blood-brain barrier penetration .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Yield (%) Rf Value (TLC) IR C=O Stretch (cm⁻¹) ¹H NMR (Key Signals, ppm)
Target Compound ~80* 0.40–0.45 1715–1720 δ 3.85 (s, OCH3), δ 2.60 (s, CH3)
Ethyl 5-phenyl-2-isatinylidene-7-methyl-... (5) 85 0.41 1717 (ester), 1603 (C=N) δ 7.10–7.76 (Ar–H), δ 8.83 (NH)
Ethyl 5-(4-bromophenyl)-7-methyl-... 72 0.38 1721 δ 7.45–7.65 (Ar–H), δ 4.20 (q, OCH2CH3)
Ethyl 2-(2-acetoxybenzylidene)-7-methyl-5-phenyl-... 88 0.43 1725 (ester), 1680 (C=O) δ 2.30 (s, CH3CO), δ 6.90–7.80 (Ar–H)

*Estimated based on analogous syntheses.

Key Observations:

  • Synthetic Yield : Derivatives with electron-withdrawing substituents (e.g., bromo in ) exhibit lower yields (~72%) due to steric hindrance during cyclization.
  • Spectroscopic Trends : Methoxy groups (target compound) downfield-shift aromatic protons (δ 3.85 ppm), while benzylidene substituents () introduce deshielded olefinic protons (δ 6.90–7.80 ppm) .

Antimicrobial Activity:

  • Chlorophenyl Mannich Bases (e.g., ): Compound 9e (IC50: 12 µM against E. coli) outperforms methoxyphenyl analogs, likely due to chlorine’s electronegativity enhancing target binding .
  • Target Compound : Predicted to exhibit moderate activity against Gram-positive bacteria (ClogP ~3.5) but requires empirical validation .

Acetylcholinesterase Inhibition:

  • Thiazolo[3,2-a]pyrimidines with 4-methylphenyl substituents (e.g., ) show AChE inhibition (IC50: 8.2 µM), suggesting the target compound’s methoxy groups may modulate selectivity .

Biological Activity

Methyl 5-(2,4-dimethoxyphenyl)-2,7-dimethyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C18_{18}H20_{20}N2_{2}O5_{5}S
  • Molecular Weight : 376.4 g/mol
  • CAS Number : 867137-37-9

The compound features a thiazolo-pyrimidine structure with various functional groups that contribute to its reactivity and biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo-pyrimidines exhibit significant anticancer properties. For instance, research has shown that compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50_{50} (µM)
Thiazolo-pyrimidine derivativeHepG-2 (liver cancer)6.2
Thiazolo-pyrimidine derivativePC-3 (prostate cancer)27.3

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as modulation of kinase activity or interference with cell signaling pathways .

Kinase Inhibition

The compound's structure suggests potential interactions with protein kinases involved in signal transduction pathways. Research has highlighted the importance of thiazole moieties in enhancing inhibitory activity against specific kinases:

  • DYRK1A Inhibition : Compounds related to thiazolo-pyrimidines have shown low nanomolar inhibition against DYRK1A kinase (IC50_{50} values around 40 nM), indicating their potential as therapeutic agents in conditions like Alzheimer's disease .

The biological activity of this compound is likely mediated through its ability to bind to specific enzymes or receptors. This interaction can modulate their activity and influence various cellular processes such as:

  • Induction of apoptosis in cancer cells.
  • Inhibition of kinase-mediated signaling pathways.

Case Studies and Research Findings

  • Study on Anticancer Properties : A study evaluated the anticancer effects of several thiazolo-pyrimidine derivatives against liver and prostate cancer cell lines. The results indicated significant cytotoxicity with IC50_{50} values suggesting effective inhibition of tumor growth .
  • Kinase Activity Modulation : Research demonstrated that the thiazole ring's substitution patterns could enhance selectivity for specific kinases like DYRK1A over others, paving the way for targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step reactions under controlled conditions:

  • Key steps : Cyclocondensation of thiazolo precursors with substituted aldehydes (e.g., 2,4-dimethoxybenzaldehyde) via Knoevenagel or Hantzsch-type reactions .
  • Solvents : Dimethyl sulfoxide (DMSO) for intermediate steps; glacial acetic acid/acetic anhydride (1:1) for final cyclization .
  • Catalysts : Sodium acetate (2–5 mol%) to promote condensation ; palladium/copper catalysts for cross-coupling in derivatives .
  • Temperature : Reflux (100–120°C) for 8–12 hours ensures completion .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethyl acetate/ethanol) achieves >95% purity .
  • Yield : 65–85%, depending on substituent reactivity .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

A multi-technique approach is essential:

  • NMR spectroscopy :
    • 1H NMR: Methoxy (δ 3.8–4.1 ppm), methyl (δ 2.3–2.6 ppm), and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .
    • 13C NMR: Carbonyl (C=O at δ 165–170 ppm) and thiazole/pyrimidine carbons (δ 150–160 ppm) validate the core structure .
  • Mass spectrometry : Molecular ion peaks (e.g., [M+H]+ at m/z 418.5) confirm molecular weight .
  • HPLC : C18 columns with acetonitrile/water gradients (retention time ~8.2 min) assess purity (>98%) .
  • X-ray crystallography : Resolves conformation (e.g., boat-shaped pyrimidine ring, dihedral angles between substituents) in analogs .

Q. What factors most significantly impact synthesis yield and purity?

Critical variables include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMSO) enhance intermediate stability .
  • Reaction time : Under-refluxing (<8 hours) leads to incomplete cyclization; over-refluxing (>12 hours) degrades products .
  • Catalyst loading : Excess sodium acetate (>5 mol%) increases side reactions (e.g., over-condensation) .
  • Purification method : Recrystallization from ethyl acetate/ethanol (3:2) minimizes impurities vs. column chromatography .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

SAR strategies focus on substituent modulation:

  • Position 2 : Introducing electron-withdrawing groups (e.g., -F, -Cl) enhances metabolic stability (e.g., t1/2 increased from 2.5 to 4.7 hours in analogs) .
  • Position 5 : 2,4-Dimethoxyphenyl vs. 4-chlorophenyl substitution improves COX-2 inhibition (IC50 reduction from 12 μM to 8 μM) .
  • Position 7 : Methyl groups optimize steric bulk without compromising solubility (logP ~2.8) .
  • Methodology :
    • Comparative bioassays : Standardized MTT assays (24–48 hr incubation) and IC50 determinations in triplicate .
    • Molecular docking : Predicts binding to COX-2 (PDB: 5KIR) or kinase targets .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies often arise from:

  • Assay variability : Anti-inflammatory IC50 values differ between RAW264.7 macrophages (15 μM) and THP-1 cells (25 μM) due to COX-2 expression levels .
  • Substituent effects : Methoxy groups at C5 improve solubility but reduce membrane permeability vs. acetoxy groups .
  • Resolution strategies :
    • Meta-analysis of substituent trends (e.g., multivariate regression on logP vs. IC50) .
    • Cross-validation using orthogonal assays (e.g., ELISA for COX-2 inhibition, Western blot for target modulation) .

Q. What computational methods predict reactivity and binding modes?

  • Molecular dynamics (MD) : Simulates conformational flexibility (e.g., benzylidene ring rotation in analogs) .
  • QSAR models : Correlate substituent electronegativity with anti-cancer activity (R² = 0.82 in thiazolo[3,2-a]pyrimidines) .
  • Docking studies : Identify key interactions (e.g., hydrogen bonding with COX-2 Arg120) .

Q. How do electron-donating/withdrawing groups affect stability and reactivity?

  • Electron-donating (e.g., -OCH3) :
    • Stabilize intermediates via resonance (e.g., enolate formation during cyclization) .
    • Increase oxidative degradation susceptibility (t1/2 reduced by 30% in microsomal assays) .
  • Electron-withdrawing (e.g., -Cl) :
    • Enhance electrophilicity at C2, accelerating nucleophilic attacks (e.g., hydrolysis rates 2× faster) .
    • Improve thermal stability (decomposition temperature ↑ from 180°C to 210°C) .

Q. What challenges exist in establishing reliable bioactivity profiles?

  • Structural similarities : Overlap with analogs (e.g., ethyl vs. methyl carboxylates) complicates target specificity .
  • Selectivity assays : Use kinase profiling panels (50+ kinases) to differentiate off-target effects .
  • Metabolic interference : Phase I metabolites (e.g., demethylated products) may confound in vivo results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.